Deacetylvinblastine

Description

Properties

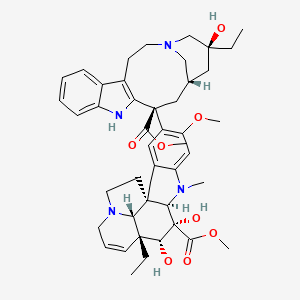

Molecular Formula |

C44H56N4O8 |

|---|---|

Molecular Weight |

768.9 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C44H56N4O8/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3/t26-,35+,36-,37-,40+,41-,42-,43+,44+/m1/s1 |

InChI Key |

NDMPLJNOPCLANR-PETVRERISA-N |

Isomeric SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

Synonyms |

17-desacetylvinblastine 4-desacetylvinblastine 4-desacetylvinblastine, sulfate salt 4-desacetylvinblastine, sulfate(1:1) DVBL-O(4) O(4)-deacetylvinblastine |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of Deacetylvinblastine

Plant Origin and Primary Biosynthetic Precursors

Deacetylvinblastine originates from the Madagascar periwinkle, Catharanthus roseus (L.) G. Don. phcogrev.commpg.de This plant is a rich source of over 130 TIAs, some of which possess significant pharmacological activities. phcogrev.comnih.gov The biosynthesis of all TIAs, including this compound, begins with two primary precursors: tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), which comes from the terpenoid pathway. phcogrev.comresearchgate.net These two molecules are the fundamental building blocks that enter a complex series of reactions to form the diverse array of alkaloids found in C. roseus.

Enzymatic Steps Leading to this compound Formation

The journey from primary precursors to this compound is a multi-step enzymatic process that can be broadly categorized into early-stage indole (B1671886) alkaloid biosynthesis and the subsequent conversion of key monomeric intermediates.

Early-Stage Indole Alkaloid Biosynthesis Relevant to this compound

The initial and pivotal step in TIA biosynthesis is the condensation of tryptamine and secologanin to form strictosidine (B192452). phcogrev.comnih.gov This reaction is catalyzed by the enzyme strictosidine synthase (STR). phcogrev.com Strictosidine is the central precursor from which all other TIAs in C. roseus are derived. phcogrev.comfrontiersin.org Following its formation, strictosidine undergoes deglycosylation by strictosidine-β-D-glucosidase (SGD), yielding a reactive aglycone that serves as a precursor for further transformations. phcogrev.commdpi.com

Conversion of Key Monomeric Intermediates

The biosynthetic pathway then diverges to produce the two monomeric alkaloids necessary for the formation of bisindole alkaloids: catharanthine (B190766) and vindoline (B23647). phcogrev.comwikipedia.org The formation of these monomers from strictosidine involves a complex network of over 20 enzymes. wikipedia.org The final steps in the biosynthesis of vindoline are particularly relevant to this compound. The compound tabersonine (B1681870) is converted through a series of enzymatic reactions, including hydroxylation, methylation, and acetylation, to produce vindoline. nih.gov One of the final steps in this sequence is the acetylation of deacetylvindoline (B137571) by the enzyme deacetylvindoline-4-O-acetyltransferase (DAT) to form vindoline. mdpi.comnih.gov

The formation of the dimeric structure of vinblastine (B1199706), and by extension its deacetylated form, occurs through the coupling of catharanthine and vindoline. phcogrev.commdpi.com This coupling reaction is catalyzed by a class III peroxidase enzyme (PRX1), leading to the formation of α-3′,4′-anhydrovinblastine. mdpi.comnih.gov This intermediate is then further processed to yield vinblastine. This compound is a direct precursor in this final stage of biosynthesis.

Role of Specific Enzymes in this compound Biosynthesis

Several key enzymes play critical roles in the intricate pathway leading to this compound. The table below highlights some of the crucial enzymes and their functions.

| Enzyme | Function |

| Strictosidine Synthase (STR) | Catalyzes the condensation of tryptamine and secologanin to form strictosidine. phcogrev.com |

| Strictosidine-β-D-Glucosidase (SGD) | Removes the glucose moiety from strictosidine to form a reactive aglycone. phcogrev.commdpi.com |

| Tabersonine 16-hydroxylase 2 (T16H2) | Hydroxylates tabersonine, a key step in the vindoline branch of the pathway. nih.gov |

| Deacetylvindoline-4-O-acetyltransferase (DAT) | Catalyzes the final step in vindoline biosynthesis by acetylating deacetylvindoline. mdpi.comnih.gov |

| Class III Peroxidase (PRX1) | Mediates the coupling of catharanthine and vindoline to form α-3′,4′-anhydrovinblastine. wikipedia.orgnih.gov |

The entire biosynthetic pathway to vinblastine involves approximately 31 enzymatic steps. nih.gov Recent research has led to the identification of previously unknown enzymes in this pathway, including an oxidase and a reductase that isomerize stemmadenine (B1243487) acetate (B1210297), a key intermediate. nih.gov

Regulation of this compound Biosynthetic Pathway Expression

The biosynthesis of TIAs, including this compound, is under strict developmental, environmental, and hormonal control. phcogrev.comnih.gov The expression of the genes encoding the biosynthetic enzymes is highly regulated and can be influenced by factors such as light, plant growth regulators (like auxins, cytokinins, and jasmonates), and elicitors. phcogrev.comfrontiersin.orgitb.ac.id For example, jasmonates have been shown to induce the expression of genes involved in TIA biosynthesis. itb.ac.id

Studies have shown that the expression of key genes in the vindoline and catharanthine biosynthetic pathways can be stimulated by elicitors like chitooligosaccharides, leading to an increased accumulation of these precursor alkaloids. mdpi.com However, the correlation between gene expression and alkaloid accumulation is not always direct, suggesting the involvement of post-transcriptional and post-translational regulatory mechanisms. mdpi.com The complex regulation occurs across different cell types and subcellular compartments, including the cytosol, vacuole, endoplasmic reticulum, and chloroplast. frontiersin.orgnih.gov

Metabolic Flux and Intermediate Accumulation Studies

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.orgrsc.org In the context of C. roseus, MFA can help to understand the flow of metabolites through the TIA biosynthetic pathway and identify potential bottlenecks. wikipedia.org

Chemical Synthesis and Semisynthetic Derivatization of Deacetylvinblastine

Total Synthesis Approaches to Deacetylvinblastine

The total synthesis of complex bisindole alkaloids like vinblastine (B1199706) and its derivatives represents a formidable challenge in organic chemistry. While a total synthesis specifically targeting this compound as the final product is not a primary focus in the literature, the strategies developed for vinblastine are directly applicable. The completion of the vinblastine total synthesis by the Fukuyama group stands as a landmark achievement, providing a blueprint for accessing the core this compound scaffold. organic-chemistry.org

Key features of these synthetic routes include:

Indole (B1671886) Fragment Synthesis : The initial stages focus on the construction of the complex, upper indole-containing fragment (the velbanamine portion). organic-chemistry.org This often involves intricate multi-step sequences, including radical-mediated cyclizations to form the indole ring. organic-chemistry.org

Vindoline (B23647) Coupling : A crucial step is the coupling of the synthesized velbanamine precursor with vindoline, a naturally available monomeric alkaloid. organic-chemistry.org A notable method involves the chlorination of the indole followed by coupling with vindoline, proceeding through a presumed iminium ion intermediate. organic-chemistry.org

Macrocycle Formation : The final stages involve the formation of the large ring connecting the two main fragments, a step that can present significant synthetic hurdles. organic-chemistry.org

These total synthesis approaches, while academically significant, are often too lengthy and low-yielding for the large-scale production of this compound or its derivatives. researchgate.net Consequently, semisynthetic methods are overwhelmingly preferred for accessing these compounds for research and development.

Semisynthetic Routes from Vinblastine and Other Vinca (B1221190) Alkaloids

Semisynthesis, starting from readily available Catharanthus alkaloids, is the most practical and widely used approach to produce this compound and its derivatives. researchgate.net Vinblastine itself is the primary starting material.

The conversion of vinblastine to this compound requires the selective removal of the acetyl group at the C-4 position of the vindoline moiety without affecting other sensitive functional groups. This compound is also known to be the principal and biologically active metabolite of vinblastine, formed primarily in the liver. bccancer.bc.caresearchgate.netnih.govacs.org

A key laboratory method for this transformation is preferential hydrazinolysis .

This process involves reacting vinblastine with hydrazine, which selectively attacks the C-23 ester in the vindoline portion. researchgate.netnih.gov

This reaction yields this compound hydrazide. nih.gov

Subsequent hydrogenolysis of the hydrazide furnishes the desired this compound. nih.gov

This selective deacetylation provides a direct and efficient route to this compound, which is often not isolated but used directly in the synthesis of other derivatives, such as vindesine (B1683056). nih.gov

The velbanamine (or catharanthine) part of the molecule has been a target for structural modification to create analogues with improved properties. acs.org While changes to this upper indole portion are considered more challenging than modifications to the vindoline moiety, they have led to significant clinical compounds. acs.org

A prime example is the synthesis of vinorelbine (B1196246) , which differs from vinblastine in the velbanamine skeleton.

Vinorelbine contains an eight-membered ring within the velbanamine portion, rather than the nine-membered ring found in vinblastine. drhazhan.comrsc.org

This structural change is achieved through novel coupling methods between the precursor alkaloids, catharanthine (B190766) and vindoline. drhazhan.com

Further modifications to this altered velbanamine moiety, such as the introduction of fluorine atoms using superacidic chemistry, have led to the development of vinflunine. drhazhan.com

Structural variations in the C-15' to C-20' region of the velbanamine ring are generally well-tolerated, allowing for the synthesis of various analogues. wikipedia.org

The vindoline (or dihydroindole) subunit offers several sites for chemical modification, and changes in this part of the molecule can have unpredictable but potentially beneficial effects on biological activity. lookchem.com The C-23 position has been a particularly fruitful site for derivatization.

The most prominent example is the synthesis of vindesine (this compound amide).

Vindesine is prepared from this compound. nih.gov

The synthesis involves converting the C-23 methyl ester of this compound into a primary amide. nih.gov

This is typically achieved via a this compound acid azide (B81097) intermediate, which then reacts with ammonia. nih.govnih.gov

Other modifications to the vindoline moiety include:

D-Ring Substitution : New derivatives have been synthesized with hydroxyl or chloro groups on the D-ring of the vindoline skeleton. nih.gov

Carbamate Formation : The synthesis of carbamates at position 16 of vindoline has been explored, leading to new vinblastine derivatives after coupling. nih.gov

Modification Strategies for the Velbanamine Moiety.

Synthesis of this compound Analogs and Derivatives for Research

This compound is a key starting point for an extensive range of analogues developed for structure-activity relationship (SAR) studies. nih.govacs.org These studies aim to create derivatives with improved efficacy or reduced toxicity. researchgate.net

A major class of these analogues is the N-substituted vindesine derivatives . These compounds are prepared by reacting the this compound acid azide intermediate with various primary or secondary amines instead of ammonia. nih.gov This approach has yielded a wide array of amides for biological evaluation. nih.gov

Another strategy involves appending novel side chains to the vindoline moiety. For instance, S 12363 is a derivative obtained by attaching an optically active α-aminophosphonate at the C-23 position of O-4-deacetylvinblastine. researchgate.net

Below is a table summarizing selected research derivatives synthesized from this compound precursors.

| Derivative Name/Class | Precursor | Synthetic Strategy | Key Modification | Reference |

| Vindesine (VDS) | This compound | Formation of acid azide, then reaction with ammonia | C-23 ester converted to primary amide | nih.gov |

| N-Alkylvindesines | This compound | Formation of acid azide, then reaction with alkylamines | C-23 ester converted to N-alkyl amides | nih.gov |

| N-beta-Hydroxyethyl-VDS | This compound | Formation of acid azide, then reaction with 2-aminoethanol | C-23 ester converted to N-hydroxyethyl amide | nih.gov |

| S 12363 | O-4-Deacetylvinblastine | Appending an α-aminophosphonate at the C-23 position | C-23 ester replaced with an aminophosphonate | researchgate.net |

| 3',4'-Dehydro-4-deacetylvincristine | 4-Deacetylvincristine | Dehydration with concentrated sulfuric acid | Introduction of a double bond in the velbanamine moiety | lookchem.com |

Novel Synthetic Methodologies Applied to this compound Scaffolds

The complex yet well-defined structure of this compound and related vinca alkaloids makes them excellent platforms for testing and applying novel synthetic methodologies. These modern techniques provide access to analogues with deep-seated structural changes that are not achievable through classical methods. researchgate.net

Examples of novel methodologies include:

Hypervalent Iodine(III)-Promoted Coupling : This transition-metal-free reaction allows for the intermolecular C-C coupling of vindoline with various substrates like β-ketoesters. researchgate.net This provides a route to vinblastine analogues with significant modifications in the velbanamine subunit. researchgate.net

Transition Metal-Based Chemistry : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have been successfully applied to the vinca scaffold. researchgate.net These methods typically use a halogenated vinblastine derivative (e.g., 12'-iodovinblastine) as a substrate to introduce a wide variety of substituents. researchgate.net

'Stitching' Annulation Strategy : This approach involves syn-selective C-H arylation of cyclic amines to create intermediates that can then undergo a variety of cyclizations to generate libraries of diverse and complex scaffolds. whiterose.ac.uk

Alkyne Annulations : One-pot reactions involving the annulation of alkynes are being used to construct diverse polycyclic scaffolds, representing a powerful toolkit for medicinal chemistry. frontiersin.org

These advanced synthetic tools are crucial for expanding the chemical space around the this compound core, facilitating the discovery of next-generation agents. whiterose.ac.ukchemrxiv.org

Molecular Level Biological Interaction Research of Deacetylvinblastine

Interaction with Tubulin and Microtubule Dynamics Research

The primary mechanism through which deacetylvinblastine exerts its biological effects is by interfering with the structure and function of microtubules. ontosight.ai These cytoskeletal polymers are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.

Tubulin Binding Sites and Mechanisms

This compound, like other vinca (B1221190) alkaloids, binds to tubulin. acs.org The binding site for vinca alkaloids, often referred to as the "vinca domain," is located at the interface between two tubulin molecules (α- and β-tubulin). nih.govnih.gov Research indicates that vinblastine (B1199706) and its derivatives introduce a "wedge" at this interface, physically interfering with the assembly of tubulin into microtubules. nih.gov

The interaction is complex, with evidence suggesting a "double-faces sticking mechanism" where both the catharanthine (B190766) and vindoline (B23647) moieties of the vinblastine molecule interact with active sites on the α,β-tubulin complex. tandfonline.com Key amino acid residues on both α- and β-tubulin have been identified as crucial for this binding. nih.govtandfonline.com This high-affinity binding at the microtubule ends kinetically suppresses the exchange of tubulin dimers. wikipedia.org

A fluorescent derivative of this compound, 17-deacetyl-O-(3-carbonylamino-7-diethylaminocoumarin) vinblastine (F-VLB), was developed to study this interaction. F-VLB was found to be a potent inhibitor of microtubule assembly, and its binding to tubulin was inhibited by vinblastine, confirming they share a binding site. researchgate.net

Effects on Microtubule Polymerization and Depolymerization in Vitro

In vitro studies have demonstrated that this compound and related compounds potently inhibit the polymerization of tubulin into microtubules. ontosight.airesearchgate.netcore.ac.uk This inhibition occurs even at low concentrations. researchgate.netnih.gov While high concentrations of vinca alkaloids can lead to the depolymerization of microtubules, their primary effect at lower, more clinically relevant concentrations is the suppression of microtubule dynamics. wikipedia.orgresearchgate.netnih.gov

Research using video microscopy has revealed that vinblastine has different effects on the plus and minus ends of microtubules. researchgate.net It strongly depolymerizes microtubules at the minus ends while stabilizing the plus ends by suppressing both growth and shortening rates. researchgate.net This kinetic capping of microtubule ends is a key aspect of its mechanism. nih.gov

| Concentration Range | Effect on Plus End | Effect on Minus End | Overall Polymer Mass |

|---|---|---|---|

| Low (e.g., 0.1-0.4 µM Vinblastine) | Stabilization (suppressed growth and shortening) | Strong depolymerization | Net depolymerization primarily from minus end |

| High | Depolymerization | Depolymerization | Significant depolymerization |

Disruption of Mitotic Spindle Formation in Cellular Models

The interference with microtubule dynamics by this compound directly translates to a disruption of the mitotic spindle, the microtubule-based apparatus responsible for chromosome segregation during mitosis. ontosight.aimedchemexpress.com This disruption prevents the proper alignment and separation of chromosomes, leading to a halt in the cell division process. tumortreatingfieldstherapy.comresearchgate.netplos.org

Studies in various cell lines have shown that treatment with vinblastine leads to the dissolution of the mitotic spindle. nih.gov Interestingly, at low concentrations, vinblastine can arrest mitosis with little to no net depolymerization of spindle microtubules, indicating that the primary mechanism is the suppression of microtubule dynamics rather than simply causing the microtubules to fall apart. nih.gov This leads to morphologically abnormal mitotic spindles. tumortreatingfieldstherapy.comnih.gov

Cellular Mechanistic Studies Beyond Tubulin Interaction

The disruption of microtubule function by this compound triggers a cascade of downstream cellular events, ultimately impacting cell cycle progression and survival. kit.edu

Impact on Cell Cycle Progression in Research Models

The inability to form a functional mitotic spindle causes cells to arrest in the M phase (mitosis) of the cell cycle. ontosight.airesearchgate.net This mitotic arrest is a well-documented consequence of treatment with vinca alkaloids. researchgate.net By interfering with the dynamic instability of microtubules, this compound activates the spindle assembly checkpoint, a cellular surveillance mechanism that prevents the cell from proceeding to anaphase until all chromosomes are correctly attached to the spindle.

Research has shown that the impact on the cell cycle can be complex. For instance, studies with vincristine (B1662923), a closely related vinca alkaloid, on acute lymphoblastic leukemia (ALL) cells indicated that cells in the G1 phase could undergo cell death directly, while those in later phases proceeded to M phase before dying. researchgate.net Computational models are being developed to better understand and predict the effects of such drugs on specific phases of the cell cycle. nih.govplos.org The activation of DNA damage response pathways, such as the ATM-CHK2 and ATR-CHK1 pathways, can also play a role in the cell cycle block induced by chemotherapeutic agents. mdpi.com

| Cellular Process | Observed Effect | Underlying Mechanism |

|---|---|---|

| Mitotic Spindle Formation | Disruption and dissolution | Inhibition of microtubule polymerization and dynamics |

| Cell Cycle | Arrest in M phase (Mitosis) | Activation of the spindle assembly checkpoint |

| Cell Viability | Induction of apoptosis | Prolonged mitotic arrest and activation of apoptotic pathways |

Induction of Apoptosis in Cellular Systems for Research

Prolonged arrest in mitosis is an unsustainable state for a cell and typically leads to the initiation of programmed cell death, or apoptosis. ontosight.aiaging-us.com This is a key outcome of this compound's activity in research models. The induction of apoptosis is a complex process involving multiple signaling pathways. nih.gov

The apoptotic process can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. aging-us.com In the context of mitotic arrest induced by microtubule-targeting agents, the intrinsic pathway is often implicated. The cell's failure to complete mitosis triggers signals that lead to the activation of caspases, a family of proteases that execute the apoptotic program. promega.com For example, the activation of initiator caspases like caspase-9 can lead to the activation of effector caspases such as caspase-3, culminating in the dismantling of the cell. promega.comthermofisher.com

Comparative Molecular Interaction Analysis with Vinblastine and Vindesine (B1683056)

This compound, along with its closely related Vinca alkaloids, Vinblastine and Vindesine, share a fundamental mechanism of action centered on their interaction with tubulin, the protein subunit of microtubules. dovepress.comontosight.ainih.gov Their anti-mitotic effects stem from the disruption of microtubule dynamics, which are critical for the formation and function of the mitotic spindle during cell division. smpdb.caontosight.aipatsnap.com This interference ultimately leads to cell cycle arrest in metaphase. nih.govontosight.ai

All three compounds bind to the β-tubulin subunit at a specific region known as the Vinca domain. smpdb.caacs.orgacs.org This binding site is located at the interface between two αβ-tubulin heterodimers. pnas.orgnih.gov The binding of a Vinca alkaloid into this interfacial site acts like a wedge, physically interfering with the longitudinal association of tubulin dimers, thereby preventing their polymerization into microtubules. pnas.orgnih.gov While the core mechanism is conserved, detailed research has revealed quantitative differences in their molecular interactions, binding affinities, and subsequent effects on tubulin polymerization.

Comparative Binding and Inhibition

The affinity for tubulin and the potency of polymerization inhibition vary among this compound (as the derivative Vindesine), Vinblastine, and the related compound Vincristine. These differences are attributed to subtle variations in their chemical structures. nih.gov Vindesine, for instance, is a semi-synthetic derivative of Vinblastine, differing in the side chains of the vindoline moiety. nih.govhemonc.org

Studies have quantified the binding constants (a measure of affinity) and the inhibition constants (a measure of potency in preventing polymerization) for these alkaloids.

Comparative Tubulin Binding and Inhibition Constants

| Compound | Binding Constant (Kb) (M-1) | Inhibition Constant (Ki) (µM) | Source |

|---|---|---|---|

| Vinblastine | 6.0 x 106 | 0.178 | nih.gov |

| Vindesine | 3.3 x 106 | 0.110 | nih.gov |

| Vincristine | 8.0 x 106 | 0.085 | nih.gov |

Effects on Tubulin Polymerization and Microtubule Structure

In vitro studies have directly compared the effects of these three alkaloids on the assembly of tubulin and on pre-formed microtubules. An early study examining the impact on bovine brain tubulin found that at a 1 µM concentration, this compound amide (Vindesine), Vinblastine, and Vincristine were all "almost equally effective" at blocking tubulin polymerization. nih.govscispace.com At a higher concentration of 10 µM, all three compounds were shown to interact with pre-formed microtubules, causing them to rearrange into characteristic spiral-like structures. nih.govscispace.com This research concluded that the observed differences in the drugs' in vivo therapeutic and toxic profiles likely arise from biological processes other than their direct interaction with tubulin itself. nih.govscispace.com

Further research has elaborated on these interactions, revealing concentration-dependent effects. At low concentrations, Vindesine was found to be nearly ten times more potent than Vinblastine in causing mitotic arrest. nih.gov At higher concentrations that arrest 40-50% of cells in mitosis, Vindesine and Vincristine are approximately equipotent. nih.gov In vitro studies on isolated nerve axons also showed that while all three drugs could disrupt microtubules and induce the formation of paracrystalline structures, Vinblastine appeared more potent in these specific assays, an observation that contrasts with clinical neurotoxicity profiles. aacrjournals.orgnih.gov

Summary of In Vitro Comparative Effects on Microtubules

| Finding | This compound (Vindesine) | Vinblastine | Notes | Source |

|---|---|---|---|---|

| Inhibition of Tubulin Polymerization (at 1 µM) | Equally effective | Equally effective | Compared with Vincristine, all three showed similar blocking of bovine tubulin polymerization. | nih.govscispace.com |

| Effect on Pre-formed Microtubules (at 10 µM) | Induces spiral-like distortions | Induces spiral-like distortions | No differences noted in the ability of the three drugs to produce spirals. | nih.govscispace.com |

| Potency in Causing Mitotic Arrest (low doses) | ~10x more potent | Less potent | Comparison of Vindesine and Vinblastine. | nih.gov |

| Effect on Axonal Microtubules (in vitro) | Disruption and paracrystal formation | Disruption and paracrystal formation | Vinblastine was found to be more potent in this specific in vitro nerve fiber model. | aacrjournals.orgnih.gov |

Advanced Analytical and Spectroscopic Research Methodologies for Deacetylvinblastine

Chromatographic Separation Techniques for Research Samples

Chromatographic techniques are fundamental in the isolation and purification of deacetylvinblastine from complex mixtures, such as crude plant extracts or biological fluids. google.comcolumn-chromatography.com These methods are essential not only for screening cell lines but also for validating product recovery and purification processes on an industrial scale. phcog.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and other vinca (B1221190) alkaloids. phcog.com Various HPLC methods have been developed for the separation and quantification of these compounds in diverse samples, including pharmaceutical formulations and biological matrices. nih.govresearchgate.net

Reversed-phase HPLC (RP-HPLC) is a commonly employed technique. phcog.comnih.gov Separation is often achieved using a C18 column as the stationary phase. phcog.comnih.gov The mobile phase typically consists of a mixture of organic solvents like methanol (B129727) and acetonitrile, combined with a buffer solution such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. phcog.comnih.gov For instance, one method utilizes a mobile phase of methanol, acetonitrile, and 25 mM ammonium acetate with 0.1% triethylamine (B128534) in a 15:45:40 v/v ratio for the simultaneous determination of several vinca alkaloids. phcog.com Another approach for determining vinblastine (B1199706), this compound, and a related metabolite in biological fluids uses an ion-exchange normal-phase HPLC system with fluorescence detection. nih.gov

The choice of column and mobile phase is critical for achieving optimal separation. While C18 columns are prevalent, other stationary phases like cyano and pentafluorophenylpropyl (PFP) have also been successfully used. nih.govresearchgate.net Isocratic elution, where the mobile phase composition remains constant, and gradient elution, where the composition changes during the analysis, are both utilized depending on the complexity of the sample and the desired separation. google.comphcog.comresearchgate.net

Table 1: Examples of HPLC Methods for Vinca Alkaloid Analysis

| Stationary Phase | Mobile Phase | Detection | Application |

| C18 | Methanol:Acetonitrile:Ammonium Acetate Buffer (15:45:40 v/v) | UV at 297 nm | Simultaneous determination of vindoline (B23647), vincristine (B1662923), catharanthine (B190766), and vinblastine. phcog.com |

| Cyano | Acetonitrile:Phosphate Buffer (pH 3) (65:35 v/v) | Not specified | Separation of vinblastine, vincristine, and vindesine (B1683056) in plasma and urine. nih.gov |

| Ion-Exchange Normal-Phase | Not specified | Fluorescence | Determination of vinblastine and this compound in plasma and urine. nih.gov |

| Pentafluorophenyl (PFP) Propyl | 5mM Ammonium Acetate and Methanol | APCI-MS/MS | Quantification of vinblastine and this compound in canine plasma and urine. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of trace amounts of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the method of choice due to its high sensitivity and specificity. researchgate.netnih.gov This technique is particularly valuable for quantitative bioanalysis of vinca alkaloids in complex biological matrices. researchgate.net

A highly sensitive LC-MS/MS method using atmospheric pressure chemical ionization (APCI) has been developed for the simultaneous quantification of vinblastine and its metabolite, this compound, in canine plasma and urine. researchgate.net This method involves solid-phase extraction for sample processing and utilizes a pentafluorophenyl (PFP) propyl analytical column for chromatographic separation. researchgate.net The analysis is performed in positive ion, multiple reaction monitoring mode, which enhances selectivity. researchgate.net

The development of such methods allows for the detection and quantification of this compound at very low concentrations. For example, a validated LC-MS/MS method achieved a lower limit of quantitation of 0.125 ng/mL for both vinblastine and this compound in plasma and urine. researchgate.net The high accuracy and precision of these methods make them suitable for pharmacokinetic studies. researchgate.net

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are indispensable for the structural elucidation of this compound and related compounds, providing detailed information about their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. rsc.orgnd.edu For complex molecules like vinca alkaloids, detailed 1D and 2D NMR studies are crucial for unambiguous structural assignment. researchgate.netnih.gov

The complete ¹H and ¹³C NMR assignments for vinblastine, the parent compound of this compound, have been established through extensive research, often requiring high-field NMR spectrometers to resolve spectral congestion. researchgate.net These detailed spectral data for vinblastine serve as a critical reference for the structural identification of its derivatives and impurities, including this compound. researchgate.netnih.gov The use of different solvents can also aid in resolving overlapping signals in the NMR spectrum. researchgate.net

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. wikipedia.org In conjunction with fragmentation analysis, it provides valuable structural information. wikipedia.orglibretexts.org High-resolution mass spectrometry (HRMS) is particularly useful for obtaining accurate mass measurements, which aids in confirming the molecular formula. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. wikipedia.org The fragmentation pattern of this compound provides insights into its substructures. For instance, in an analysis of a this compound-bovine serum albumin conjugate, a peak at m/z 851.3 was observed, corresponding to a peptide fragment containing Lys(epsilon-deacetylVLB), confirming the presence of the this compound moiety. nih.gov The fragmentation of vinblastine, as studied by ESI-MS/MS, shows characteristic product ions at m/z 355, 522, 542, 733, 751, and 793 from the parent ion at m/z 811. plos.org This type of fragmentation data is crucial for identifying and characterizing this compound and its metabolites.

Advanced Detection and Quantification Methods in Biological Matrices for Research

The accurate detection and quantification of this compound in biological matrices such as plasma, urine, and tissues are essential for pharmacokinetic and metabolic studies. nih.govnih.govresolvemass.ca

Advanced analytical methods often combine selective sample clean-up procedures with highly sensitive detection techniques. nih.gov Ion-pair extraction and solid-phase extraction are common methods for extracting vinca alkaloids from biological samples. nih.govresearchgate.net For instance, an ion-pair extraction using sodium octylsulphate as a counter-ion at pH 3 has been used for plasma and urine samples. nih.gov Another method for tissues involves rapid freezing in liquid nitrogen followed by extraction with acidified ethanol. nih.gov

Following extraction, HPLC or LC-MS/MS is used for quantification. nih.govresearchgate.net An HPLC method with fluorescence detection has been used to determine this compound in plasma and urine, achieving a detection limit of 1 µg/L from a 500-microliter sample. nih.gov For even greater sensitivity, LC-MS/MS methods are employed. A validated LC-MS/MS method for this compound in canine plasma and urine demonstrated a limit of quantitation of 0.125 ng/mL. researchgate.net The development of such robust and sensitive methods is crucial for understanding the distribution, metabolism, and excretion of this compound in vivo. researchgate.netnih.gov

Sample Preparation and Extraction Techniques for this compound Research

The accurate quantification and analysis of this compound and related vinca alkaloids from complex matrices necessitate robust and efficient sample preparation and extraction methodologies. The primary objectives of these techniques are to isolate the target analytes from interfering substances, enhance their concentration, and ensure compatibility with the subsequent analytical instrumentation. thermofisher.comchromatographyonline.com The choice of method is highly dependent on the nature of the sample matrix—be it plant tissue, endophytic fungal cultures, or biological fluids—and the specific research goal.

Initial sample processing, especially for plant-based sources like Catharanthus roseus, is a critical first step. This typically involves collecting, drying (shade or oven drying), and grinding the plant material (e.g., leaves, stems) into a fine powder. column-chromatography.com This process increases the surface area, facilitating more efficient extraction of the alkaloids by the chosen solvent. column-chromatography.comorganomation.com For liquid samples, such as plasma or culture filtrates, initial steps may include centrifugation or filtration to remove particulate matter. researchgate.netthermofisher.com

A variety of extraction techniques have been developed and optimized for this compound and other vinca alkaloids. These range from classical solvent-based methods to more advanced, instrument-driven approaches.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction, also known as solvent extraction or partitioning, is a foundational technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and a non-polar organic solvent. phenomenex.comwikipedia.org The analyte of interest partitions from the initial sample phase into the extraction solvent. wikipedia.org For the analysis of vinblastine and its metabolite, this compound, in biological matrices such as plasma, tissue, feces, and urine, LLE has been effectively employed. nih.gov In one validated method, LLE was used prior to analysis by high-performance liquid chromatography (HPLC) with fluorescence detection, demonstrating its suitability for pharmacokinetic studies. nih.gov The efficiency of LLE relies on the choice of solvent and the pH of the aqueous phase, which can be adjusted to optimize the partitioning of the target alkaloids. phenomenex.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and widely used sample cleanup and concentration technique that has proven superior to methods like protein precipitation or LLE in certain applications. thermofisher.comresearchgate.net SPE operates by passing a liquid sample through a solid adsorbent material (the sorbent), which retains either the analytes of interest or the interfering compounds. thermofisher.com The choice of sorbent is critical and can be based on reversed-phase, normal-phase, or ion-exchange mechanisms. chromatographyonline.com For plasma sample cleanup in vinca alkaloid analysis, SPE with a strata™-X column has been utilized, highlighting its effectiveness in reducing matrix interference prior to analysis. researchgate.net The key advantages of SPE include higher analyte recovery, cleaner extracts leading to reduced ion suppression in mass spectrometry, and the potential for automation. thermofisher.comthermofisher.com

Table 1: Comparison of Common Extraction Techniques for Vinca Alkaloids

| Technique | Principle | Typical Sample Matrix | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on relative solubility. | Biological fluids (plasma, urine), tissue homogenates. | Simple, cost-effective. | Can be labor-intensive, may form emulsions, requires significant solvent volumes. | phenomenex.comwikipedia.orgnih.gov |

| Solid-Phase Extraction (SPE) | Selective adsorption of analytes or interferences onto a solid sorbent, followed by elution. | Biological fluids, plant extracts. | High selectivity, cleaner extracts, reduced solvent use, easily automated. | Higher cost of consumables (cartridges/plates). | researchgate.netthermofisher.comresearchgate.net |

| Soxhlet Extraction | Continuous extraction of a solid sample with a heated, refluxing solvent. | Dried plant material. | Exhaustive extraction, efficient for less soluble compounds. | Time-consuming, requires large solvent volumes, potential for thermal degradation of analytes. | phcog.com |

| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration. | Plant material. | Faster extraction times, reduced solvent consumption compared to traditional methods. | Potential for analyte degradation from localized high temperatures. | researchgate.net |

| Negative-Pressure Cavitation Extraction (NPCE) | Extraction under negative pressure, which creates cavitation bubbles that disrupt plant cell walls. | Plant material (e.g., C. roseus leaves). | High extraction yields, efficient, suitable for industrial scale-up. | Requires specialized equipment. | researchgate.net |

Advanced and Plant-Specific Extraction Methods

Research into maximizing the yield of this compound and its precursors from Catharanthus roseus has led to the development of several advanced extraction methods. These techniques often offer improvements in efficiency, extraction time, and solvent consumption.

Solvent Extraction from Plant Material : A common initial step involves soaking the powdered plant material in a solvent. Various solvents and mixtures have been investigated, including methanol, ethanol, ethyl acetate, hexane, and dichloromethane. column-chromatography.comijzi.netnih.gov For instance, one method involves soaking dried leaf powder in methanol, followed by an acid-base extraction using hydrochloric acid and ethyl acetate. ijzi.net Another approach used a Soxhlet apparatus with solvents like methanol or methanol:water mixtures for exhaustive extraction over several hours. phcog.com

Negative-Pressure Cavitation Extraction (NPCE) : This improved method was developed for the extraction of four major vinca alkaloids, including vinblastine, from C. roseus leaves. researchgate.net The process involves optimizing parameters such as particle size, solvent (80% ethanol), negative pressure (-0.075 MPa), and extraction time. researchgate.net NPCE was found to provide extraction yields equivalent to ultrasonic-assisted extraction and higher than maceration or heat reflux extraction, making it a promising alternative for larger-scale applications. researchgate.net

The table below summarizes findings from a study optimizing NPCE for vinca alkaloids from C. roseus leaves.

Table 2: Optimized Parameters and Yields for Negative-Pressure Cavitation Extraction (NPCE)

| Parameter | Optimized Value | Analyte | Extraction Yield (mg/g DW) | Reference |

|---|---|---|---|---|

| Particle Size | 60-mesh | Vindoline | 0.5783 | researchgate.net |

| Solvent | 80% Ethanol | Catharanthine | 0.2843 | researchgate.net |

| Negative Pressure | -0.075 MPa | Vincristine | 0.018 | researchgate.net |

| Solid to Liquid Ratio | 1:20 | Vinblastine | 0.126 | researchgate.net |

| Extraction Time | 30 minutes | researchgate.net |

| Extraction Cycles | 3 | | | researchgate.net |

The selection and optimization of the sample preparation and extraction technique are paramount for the reliable study of this compound. The methods employed must be tailored to the specific sample matrix and the analytical goals to ensure the generation of accurate and reproducible data.

Structural Modification Research and Structure Activity Relationship Sar Investigations of Deacetylvinblastine Analogs

Impact of Deacetylation on Molecular Activity

The removal of the acetyl group at the C-4 position of the vindoline (B23647) moiety in vinblastine (B1199706) to yield 4-deacetylvinblastine has been shown to have a significant impact on its molecular activity. This modification can lead to derivatives with altered efficacy and toxicity profiles. scispace.com For instance, the deacetylation of vinblastine at the C-4 position resulted in 4-deacetylvinblastine, which demonstrated an improved in vitro anticancer profile against L1210 and HCT116 cell lines, with IC50 values of 5.8 nM for both. researchgate.netsemanticscholar.org

Conversely, the complete removal of the acetoxy group (desacetoxylation) at the C-4 position of the vindoline portion of vinblastine led to a compound with diminished in vitro anticancer activity. researchgate.netsemanticscholar.org This suggests that while the acetyl group itself is not essential for activity, the presence of a hydroxyl group at this position is crucial. The conversion of the carboxylic acid ester at position 3 to an amide, coupled with deacetylation at C-4, produced Vindesine (B1683056), a compound with a distinct activity spectrum from its parent, vinblastine. semanticscholar.orgresearchgate.net

Furthermore, the deacetylation of vinblastine at the C-17 position, by selectively hydrolyzing the O-acetyl group, has also been successfully achieved, yielding 17-desacetylvinblastine. nih.gov These findings underscore the critical role of the substituent at the C-4 position in modulating the biological activity of vinblastine analogs.

Rational Design and Synthesis of Deacetylvinblastine Derivatives for SAR

Modifications at the C-4 position of the vindoline moiety have been a primary focus of SAR studies. The deacetylation of vinblastine to 4-deacetylvinblastine has been shown to enhance its in vitro anticancer activity against certain cancer cell lines. researchgate.netsemanticscholar.org Specifically, 4-deacetylvinblastine exhibited an IC50 of 5.8 nM against both L1210 and HCT116 cell lines. researchgate.netsemanticscholar.org

However, further modification at this position often leads to a decrease or loss of activity. For example, desacetoxylation at the C-4 position resulted in a significant reduction in anticancer activity, with an IC50 of 60 nM against the same cell lines. researchgate.netsemanticscholar.org This highlights the importance of the hydroxyl group at the C-4 position for maintaining potent biological activity. Any other substituent at the C-4 position in vinblastine has been reported to lead to a loss of anticancer activity. semanticscholar.org

The synthesis of vindesine (this compound amide), which involves modification at the C-3 position and deacetylation at the C-4 position, resulted in a clinically useful analog with a different spectrum of activity compared to vinblastine. researchgate.netusm.my

The vindoline moiety of this compound offers several sites for structural modification to probe SAR. Beyond the C-4 position, alterations at other positions of the vindoline skeleton have been explored. The conversion of the carboxylic acid ester at the C-3 position to an amide, in conjunction with deacetylation at C-4, yields vindesine, an approved anticancer agent in Europe. semanticscholar.orgresearchgate.net This modification highlights the tolerance for changes at this position to create therapeutically valuable derivatives.

Researchers have also synthesized new vinblastine derivatives with substitutions on the D-ring of the vindoline portion, such as introducing a hydroxy or chloro group. nih.gov Additionally, derivatives with a five-membered D-ring instead of the natural six-membered ring have been prepared. nih.gov The synthesis of carbamates of vindoline at position 16, followed by coupling with catharanthine (B190766), has produced new vinblastine derivatives with significant anticancer activity against human non-small cell lung cancer and cervix epithelial adenocarcinoma cell lines. nih.gov

It is generally accepted that the vindoline ring contributes more significantly to the binding affinity of vinblastine than the catharanthine ring. acs.org This has led to the hypothesis that creating a dimer of two vindoline units could lead to a highly active anticancer agent. acs.org

The catharanthine moiety of this compound has also been a target for structural modifications to investigate SAR. While the vindoline portion is often considered more critical for binding affinity, alterations in the catharanthine part can significantly impact biological activity. acs.orgacs.org

Synthetic efforts have focused on various positions of the catharanthine skeleton. For instance, vinorelbine (B1196246), a clinically used derivative, features a modification in the catharanthine moiety of vinblastine. usm.my Further modifications of the catharanthine unit have led to the development of vinflunine. nih.gov

Researchers have synthesized vinblastine derivatives with substitutions at the 12'- and 13'-positions of the catharanthine monomer. nih.gov Iodination at the 12'-position was achieved in high yield, while di-iodination at the 12' and 13'-positions was also accomplished. nih.gov Additionally, the ester group at position 18 of catharanthine has been converted to other functional groups like amides and nitriles, or to substituents such as aldehydes and hydroxy groups, with the goal of creating new dimeric alkaloids. nih.gov The coupling of vindoline with catharanthine units substituted at the aromatic ring (position 12') has also been a strategy to generate novel derivatives. nih.gov

Modifications on the Vindoline Moiety.

Mechanistic Insights from SAR Studies on Tubulin Binding

SAR studies on this compound analogs have provided crucial mechanistic insights into their interaction with tubulin, the primary molecular target. nih.gov Vinca (B1221190) alkaloids, including this compound, exert their anticancer effects by inhibiting the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. researchgate.netontosight.ai This disruption of microtubule dynamics leads to cell cycle arrest in the metaphase and ultimately triggers apoptosis. acs.orgontosight.ai

The binding of these alkaloids to tubulin is a complex process. nih.gov It is generally believed that the vindoline ring of vinblastine has a stronger affinity for tubulin compared to the catharanthine ring. acs.org This has spurred the design of novel analogs, such as dimers of vindoline, with the hypothesis that a symmetrical interaction with α- and β-tubulin could enhance anticancer cytotoxicity. acs.org

Theoretical studies have provided further insight into the structural mechanism of vinblastine's binding to tubulin. acs.org Even minor structural differences between vinca alkaloids can lead to significant variations in their clinical activity and toxicity, despite similar interactions with tubulin. usm.my This suggests that factors other than direct tubulin binding, such as cellular uptake and metabolism, also play a crucial role. nih.gov For example, three different vinca alkaloids, including desacetyl vinblastine amide, were found to block tubulin polymerization in vitro with almost equal effectiveness, yet they exhibit different therapeutic and toxicity profiles in vivo. nih.gov

Correlation between Structural Features and In Vitro Biological Responses

A clear correlation exists between the structural features of this compound analogs and their in vitro biological responses. These studies are crucial for guiding the development of new derivatives with improved therapeutic indices.

The modification of the C-4 position of the vindoline moiety is a prime example. Deacetylation to 4-deacetylvinblastine enhances in vitro anticancer activity against L1210 and HCT116 cell lines. researchgate.net In contrast, desacetoxylation at the same position leads to a significant loss of activity. researchgate.net

The introduction of an optically active alpha-aminophosphonate at the C-23 position of O4-deacetyl vinblastine led to a new derivative, S 12363, which was found to be, on average, 72- and 36-fold more cytotoxic than vincristine (B1662923) and vinblastine, respectively, against a panel of human and murine tumor cell lines. researchgate.net Interestingly, its diastereomer, S 12362, which differs only in the configuration of the asymmetric carbon in the side chain, was 300-fold less cytotoxic and 1000-fold less potent in vivo. researchgate.net This stark difference underscores the critical importance of stereochemistry for biological activity.

Furthermore, the synthesis of a dimer molecule composed of two vindoline units (DVB) was designed based on the hypothesis that a symmetrical interaction with tubulin could lead to high anticancer cytotoxicity. acs.org The development of vinorelbine and vinflunine, which feature modifications on the catharanthine moiety, has also resulted in potent anticancer agents. acs.org These examples clearly demonstrate that specific structural modifications on both the vindoline and catharanthine moieties can be rationally designed to achieve enhanced in vitro biological responses. researchgate.net

Data Tables

Table 1: In Vitro Anticancer Activity of this compound Analogs

| Compound | Modification | Cell Line | IC50 (nM) | Reference |

| 4-Deacetylvinblastine | Deacetylation at C-4 | L1210 | 5.8 | researchgate.netsemanticscholar.org |

| 4-Deacetylvinblastine | Deacetylation at C-4 | HCT116 | 5.8 | researchgate.netsemanticscholar.org |

| 4-Desacetoxyvinblastine | Desacetoxylation at C-4 | L1210 | 60 | researchgate.netsemanticscholar.org |

| 4-Desacetoxyvinblastine | Desacetoxylation at C-4 | HCT116 | 60 | researchgate.netsemanticscholar.org |

Enzymology and Biocatalysis Research Involving Deacetylvinblastine Transformations

Enzymatic Conversions of Deacetylvinblastine to Other Alkaloids

The biotransformation of this compound, a key intermediate and metabolite, is a subject of significant research interest. While this compound itself is a known metabolite of vinblastine (B1199706), its further enzymatic conversion into other alkaloids is a complex area of study. pharmgkb.org Research has shown that vinblastine is metabolized to this compound, which is noted to be more biologically active than its parent compound. pharmgkb.org

One of the notable enzymatic conversions involving a derivative of this compound is the creation of vindesine (B1683056). Vindesine, a semi-synthetic vinca (B1221190) alkaloid, is also known as deacetyl vinblastine amide. nih.gov This transformation highlights the potential for enzymatic or semi-synthetic modifications of the this compound structure to yield other pharmacologically relevant alkaloids.

The broader context of vinca alkaloid biosynthesis involves numerous enzymatic steps. For instance, the biosynthesis of the precursor strictosidine (B192452) involves the enzyme strictosidine synthase, which combines tryptamine (B22526) and secologanin (B1681713). nih.gov Subsequent modifications by various enzymes, including cytochrome P450 oxidases and dehydrogenases, lead to the formation of catharanthine (B190766) and vindoline (B23647), the monomeric precursors of vinblastine. nih.gov While direct enzymatic conversion of this compound to other distinct, naturally occurring alkaloids is not extensively documented, the enzymatic machinery of Catharanthus roseus and other organisms possesses the capability to perform a wide range of modifications on alkaloid structures. These modifications include hydroxylation, methylation, acetylation, and glycosylation, which could theoretically act on this compound to produce novel derivatives. mdpi.com

Identification and Characterization of Enzymes Acting on this compound

The identification and characterization of specific enzymes that metabolize this compound are crucial for understanding its biological activity and for potential biocatalytic applications. The primary enzymes involved in the metabolism of vinca alkaloids, including the conversion of vinblastine to this compound, are from the cytochrome P450 (CYP) family. nih.govpharmacologyeducation.org

Specifically, the CYP3A subfamily, particularly CYP3A4 and CYP3A5, has been identified as the main catalyst for the metabolism of vinblastine and other vinca alkaloids. pharmgkb.org In-vitro studies with human liver microsomes have confirmed the central role of CYP3A4 in the metabolism of related vinca alkaloids like vinorelbine (B1196246). pharmgkb.org While these studies primarily focus on the parent compounds, the involvement of CYP enzymes in the subsequent metabolism of this compound is strongly implied. The ester hydrolysis that produces 17-desacetylvinblastine from vinblastine has been characterized as an in vivo metabolic pathway. nih.gov

The characterization of these enzymes often involves several methods:

Spectroscopic Analysis: Techniques like UV-visible spectroscopy can be used to monitor changes in the substrate or enzyme during the reaction, providing kinetic data. mtoz-biolabs.com

Enzyme Activity Assays: These are direct methods to measure the rate of the specific reaction catalyzed by the enzyme under controlled conditions (e.g., temperature, pH). mtoz-biolabs.commdpi.com

Recombinant Enzyme Expression: Expressing the genes for specific CYP enzymes in host organisms like bacteria or yeast allows for the production of purified enzymes for detailed in-vitro studies. mdpi.com

Further research is needed to isolate and fully characterize the specific esterases or other hydrolases responsible for the deacetylation of vinblastine and to determine the full range of enzymes that can act on this compound as a substrate.

Biocatalytic Approaches for this compound Production or Modification

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing and modifying complex molecules like this compound. mdpi.comnih.gov The use of enzymes or whole-cell systems can lead to higher yields, reduced waste, and milder reaction conditions. mdpi.com

Production of this compound: A primary biocatalytic approach for producing this compound involves the enzymatic deacetylation of vinblastine. While the specific enzymes are still under full investigation, utilizing esterases or lipases that can perform this hydrolysis reaction is a feasible strategy. The process would involve incubating vinblastine with a selected enzyme or a microorganism expressing the desired enzymatic activity.

Modification of this compound: Biocatalysis can also be employed to modify the this compound molecule to create novel derivatives. This can be achieved through:

Whole-Cell Biotransformation: Using microorganisms that possess a diverse array of enzymes capable of performing various reactions such as hydroxylation, glycosylation, or methylation on the this compound scaffold. nih.gov

Use of Isolated Enzymes: Employing purified enzymes to perform specific, targeted modifications. For example, a glycosyltransferase could be used to add a sugar moiety to a hydroxyl group on this compound, potentially altering its solubility and biological activity. mdpi.com

The development of efficient biocatalytic processes often involves enzyme immobilization, where the enzyme is attached to a solid support. mdpi.com This enhances enzyme stability, allows for easier separation from the product, and enables the reuse of the biocatalyst. mdpi.com

| Biocatalytic Approach | Description | Potential Advantages |

| Enzymatic Deacetylation | Use of esterases or lipases to convert vinblastine to this compound. | High selectivity, mild reaction conditions. |

| Whole-Cell Biotransformation | Utilization of microorganisms to perform multiple modifications on this compound. | Access to a wide range of enzymatic reactions in a single step. |

| Isolated Enzyme Modification | Application of specific purified enzymes for targeted chemical changes. | High precision and control over the final product structure. |

| Enzyme Immobilization | Attaching enzymes to a solid support. | Increased enzyme stability, reusability, and simplified product purification. mdpi.com |

Pathway Engineering for Enhanced Production of this compound Precursors

Metabolic engineering of microbial or plant systems is a powerful strategy to increase the production of the monomeric precursors of vinblastine—catharanthine and vindoline—which are then coupled to form anhydrovinblastine, a direct precursor to vinblastine and subsequently this compound. nih.govd-nb.info The biosynthesis of these precursors is a long and complex pathway involving over 30 enzymatic steps. nih.gov

Key Strategies in Pathway Engineering:

Heterologous Expression of Pathways: Introducing the entire or partial biosynthetic pathway for these precursors into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli offers a more controlled and scalable production platform compared to the native plant Catharanthus roseus.

Elimination of Competing Pathways: Knocking out genes of pathways that compete for the same initial substrates (e.g., tryptophan and geraniol) can redirect metabolic flux towards the desired alkaloid biosynthesis. d-nb.info

Optimization of Precursor Supply: Engineering the host's primary metabolism to increase the availability of essential precursors like tryptophan and the terpenoid precursor geranyl pyrophosphate (GPP) is crucial. The terpenoid precursors are synthesized via the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. d-nb.infomdpi.com

Theoretical and Computational Studies on Deacetylvinblastine Interactions

Molecular Docking Simulations of Deacetylvinblastine with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.com This method is instrumental in identifying potential binding sites and understanding the key interactions that stabilize the ligand-protein complex.

In the context of this compound (DVB), its primary biological target is tubulin, a protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton. nih.gov The binding of Vinca (B1221190) alkaloids like DVB to tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, which is the basis of their anticancer activity. nih.gov

Molecular docking simulations have been employed to investigate the interaction between DVB and the α,β-tubulin heterodimer. nih.gov In one such study, DVB was docked into the interface between the α- and β-tubulin subunits. The calculated docking energy was -124.7 kJ·mol⁻¹, with the van der Waals interaction contributing -103.8 kJ·mol⁻¹ and the electrostatic interaction contributing -20.8 kJ·mol⁻¹. nih.gov This indicates a strong and favorable binding interaction.

The docking results reveal that DVB binds within a hydrophobic pocket at the interface of β-tubulin. biorxiv.org Key residues in the binding pocket that interact with DVB have been identified through these simulations. These interactions are crucial for the stability of the DVB-tubulin complex and its subsequent biological effects.

| Parameter | Value | Reference |

|---|---|---|

| Docking Energy | -124.7 kJ·mol⁻¹ | nih.gov |

| Van der Waals Interaction Energy | -103.8 kJ·mol⁻¹ | nih.gov |

| Electrostatic Interaction Energy | -20.8 kJ·mol⁻¹ | nih.gov |

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time, offering insights into the conformational changes and stability of the complex. mdpi.comnih.govarxiv.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution. nih.gov

MD simulations of the this compound-α,β-tubulin complex have been performed to assess the stability of the docked structure and to refine the binding mode. nih.govacs.org In a 100-nanosecond simulation, the root-mean-square deviation (RMSD) of the complex was monitored. The RMSD of the α,β-tubulin structure stabilized after approximately 14 ns, fluctuating around 0.320 nm, which indicates that the complex reached a stable equilibrium state. nih.govacs.org The RMSD value for DVB itself stabilized quickly at around 0.320 nm. nih.govacs.org

| Parameter | Observation | Reference |

|---|---|---|

| Simulation Length | 100 ns | nih.govacs.org |

| α,β-Tubulin RMSD Stabilization | After 14 ns, fluctuating around 0.320 nm | nih.govacs.org |

| This compound RMSD Stabilization | Fluctuated around 0.320 nm | nih.govacs.org |

| Total Binding Energy | -251.0 kJ·mol⁻¹ | nih.gov |

| Increase in Tubulin Separation Free Energy | 55.4 kJ·mol⁻¹ | nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Binding Mechanisms

Quantum mechanics/molecular mechanics (QM/MM) methods offer a powerful approach to study chemical reactions and detailed electronic interactions within large biological systems. mpg.denih.govmdpi.com In this hybrid method, a small, chemically active region (the QM region) is treated with quantum mechanics, while the larger surrounding environment (the MM region) is described by molecular mechanics. mpg.de

For this compound, QM/MM studies can provide a highly accurate description of the binding event, including the formation and breaking of chemical bonds and the precise nature of intermolecular forces. nih.gov While specific QM/MM studies focusing solely on this compound are not extensively detailed in the provided search results, the methodology is highly applicable. For instance, the binding energy between DVB and active site residues within α,β-tubulin was calculated using the MP2 method with a 6-31G(d,p) basis set after an MD simulation. nih.gov This quantum chemical calculation provides a more accurate measure of the interaction energies than classical force fields alone. nih.gov

The application of QM/MM can elucidate the electronic rearrangements that occur upon binding and can be crucial for understanding the subtle differences in binding affinities and activities among different Vinca alkaloids and their analogs. dntb.gov.uaresearchgate.net These methods are particularly valuable for studying enzymatic reactions or, in this case, the non-covalent but highly specific binding that characterizes this compound's interaction with tubulin. nih.gov

Predictive Modeling for this compound Analog Design

Predictive modeling encompasses a range of computational techniques, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, to forecast the biological activity of new chemical entities. mathworks.comactian.comdebutinfotech.com These models are built using existing data on the chemical structures and biological activities of a series of compounds. mathworks.com

In the context of this compound, predictive modeling can be a powerful tool for the rational design of novel analogs with improved properties, such as enhanced potency or reduced side effects. mdpi.compreprints.org By establishing a correlation between the structural features of Vinca alkaloids and their tubulin-binding affinity or cytotoxic activity, QSAR models can guide the synthesis of new derivatives. researchgate.net

For example, a 3D-QSAR model could be developed based on a series of this compound analogs. Such a model would provide a three-dimensional representation of the physicochemical properties that are important for biological activity, allowing medicinal chemists to design new molecules that fit the model's requirements for high potency. researchgate.net These predictive models, often combined with molecular docking and MD simulations, streamline the drug discovery process by prioritizing the synthesis and testing of the most promising candidates, thereby saving time and resources. patheon.com The integration of computational design and experimental approaches is becoming increasingly central to the development of next-generation therapeutics. preprints.org

Future Research Directions and Methodological Advances in Deacetylvinblastine Studies

Innovations in Biosynthesis Pathway Elucidation

The complete elucidation of the vinblastine (B1199706) biosynthetic pathway has been a long-standing goal in natural product chemistry. researchgate.net Recent breakthroughs in identifying the enzymes responsible for the intricate steps in the synthesis of vinblastine precursors like tabersonine (B1681870) and catharanthine (B190766) have paved the way for new research directions. researchgate.net Future work will likely focus on:

Multi-omics Integration: The combined application of genomics, transcriptomics, and metabolomics will continue to be a powerful strategy for identifying the remaining unknown enzymes and regulatory factors in the deacetylvinblastine pathway. frontiersin.orgresearchgate.net This integrated approach allows for the correlation of gene expression with metabolite production, facilitating the discovery of novel biosynthetic genes. frontiersin.org

Heterologous Expression Systems: The use of heterologous hosts such as Nicotiana benthamiana and yeast to reconstruct parts of the biosynthetic pathway will be crucial. researchgate.netmdpi.com These systems not only help in validating the function of identified genes but also offer a platform for producing specific intermediates and analogs. mdpi.com

Retrobiosynthetic NMR Analysis: This technique, which uses stable isotope-labeled precursors to trace metabolic flux, can provide detailed insights into the formation of complex molecules like this compound. By analyzing the labeling patterns in both primary and secondary metabolites, researchers can reconstruct biosynthetic pathways and understand metabolic flow. core.ac.uk

Advanced Synthetic Strategies for Complex Analogs

While semisynthesis from naturally occurring precursors has been the mainstay for producing analogs, recent advances in total synthesis and targeted modification are opening new avenues for creating more complex and potent this compound derivatives. nih.govmdpi.com

Site-Specific Functionalization: Developing novel chemical reactions to modify specific sites on the this compound scaffold that are not accessible through traditional methods is a key area of interest. nih.gov This includes strategies to introduce modifications within the core structure of the catharanthine or vindoline (B23647) moieties. researchgate.net For instance, a systematic series of vinblastine 20' amides were synthesized, demonstrating that targeting this previously inaccessible site can lead to analogs with improved potency and the ability to overcome drug resistance. nih.gov

Convergent Synthesis: Methodologies that allow for the efficient and stereoselective coupling of complex vindoline and catharanthine analogs will be critical. This approach enables the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies. mdpi.com

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the production of analog libraries, allowing for more rapid exploration of chemical space and optimization of lead compounds.

Development of Novel In Vitro Models for Mechanistic Research

To better understand the cellular and molecular mechanisms of this compound and its analogs, more sophisticated in vitro models are needed that more accurately reflect the complexity of human diseases.

3D Cell Culture and Organoids: Moving beyond traditional 2D cell cultures, the use of spheroids, organoids, and other 3D models can provide a more physiologically relevant environment to study drug response and resistance. ukri.org These models better mimic the tumor microenvironment and can offer more predictive insights into in vivo efficacy.

Co-culture Systems: Developing in vitro systems that include multiple cell types, such as cancer cells, stromal cells, and immune cells, will be important for investigating the impact of the tumor microenvironment on drug activity.

High-Content Imaging and Analysis: Combining advanced microscopy with automated image analysis will allow for the detailed, quantitative assessment of cellular phenotypes in response to drug treatment. This can provide a deeper understanding of the drug's mechanism of action beyond just cell viability.

In Vitro Paracrystal Formation: Studies have shown that vinblastine and its derivatives, including this compound, can induce the self-aggregation of purified tubulin into paracrystalline structures in vitro. researchgate.net Further investigation using these in vitro models can elucidate the specific structural requirements for drug-induced tubulin polymerization and how this relates to cytotoxic activity. researchgate.net

Emerging Computational Approaches for Structure-Function Relationships

Computational modeling and simulation are becoming indispensable tools for understanding how the structure of this compound and its analogs relates to their biological function. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic interactions between this compound analogs and their target, tubulin. nih.gov These simulations can reveal key binding interactions and help explain the molecular basis for differences in potency and resistance. tandfonline.com

Quantum Chemistry Calculations: Quantum mechanical methods can be used to calculate the binding energies of different analogs to tubulin, providing a quantitative measure of their affinity. nih.gov

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for biological activity, pharmacophore models can be used to virtually screen large compound libraries to identify new potential drug candidates. researchgate.net

Machine Learning and AI: The application of machine learning algorithms to large datasets of chemical structures and biological activities can help to identify complex structure-activity relationships and predict the properties of novel compounds.

This compound as a Scaffold for Chemical Biology Probes

The this compound scaffold can be leveraged to create powerful chemical probes for studying cellular processes and identifying new drug targets. nih.govsigmaaldrich.com

Fluorescent Probes: Attaching fluorescent dyes to this compound allows for the visualization of its subcellular localization and interaction with tubulin in living cells. researchgate.netacs.org

Photoaffinity Labels: Incorporating photoreactive groups into the this compound structure enables the covalent labeling of its binding partners upon UV irradiation. This can be used to identify off-target interactions and new cellular targets. sigmaaldrich.com

Bifunctional Probes: Designing probes with multiple functionalities, such as a binding moiety, a reactive group, and a reporter tag, can be used for a variety of applications, including target identification and validation. sigmaaldrich.commatthewslab.org

Activity-Based Probes: These probes are designed to specifically label active enzymes, providing a measure of their functional state within the cell. uit.no Developing such probes based on the this compound scaffold could help to identify new enzymes involved in its metabolism or mechanism of action. wehi.edu.au

Q & A

Q. What are the established methodologies for isolating and purifying Deacetylvinblastine, and how can researchers validate its structural integrity?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) from Catharanthus roseus followed by chromatographic techniques like HPLC or TLC for purification . Structural validation requires spectroscopic methods:

- NMR for functional group analysis and stereochemistry confirmation.

- Mass Spectrometry (MS) for molecular weight verification.

Purity can be quantified using high-resolution LC-MS or comparative UV-Vis spectroscopy against reference standards. Replication guidelines (e.g., detailed solvent ratios, temperature controls) should align with protocols in peer-reviewed pharmacological studies .

Q. Which in vitro assays are most reliable for evaluating this compound’s cytotoxic effects, and what controls are essential?

- Methodological Answer : Common assays include:

- MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7). Normalize results using untreated controls and validate with dose-response curves (IC50 calculations) .

- Flow Cytometry : Quantifies apoptosis via Annexin V/PI staining. Include controls for baseline apoptosis (e.g., staurosporine-treated cells) and use triplicate samples to minimize variability .

Data should be statistically analyzed (e.g., Student’s t-test) and compared to positive controls like vincristine.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported tubulin-binding affinity across different experimental models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or tubulin isoform specificity. To address this:

- Comparative Studies : Replicate assays under standardized conditions (e.g., 37°C, pH 7.4) using purified αβ-tubulin from diverse sources (bovine vs. human).

- Surface Plasmon Resonance (SPR) : Directly measure binding kinetics (Kd) to minimize interference from cellular metabolism .

Statistical meta-analysis of published Kd values can identify outliers and systemic biases .

Q. What strategies optimize this compound’s bioavailability in preclinical models, and how can pharmacokinetic data inconsistencies be mitigated?

- Methodological Answer : Bioavailability challenges stem from poor solubility and rapid clearance. Approaches include:

- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance plasma half-life. Validate via HPLC quantification of serum concentrations over time .